Glycine, N-[(4-methoxyphenyl)methylene]-
Description
Significance of Imine Derivatives as Versatile Intermediates in Fine Chemical Synthesis
Imines, or Schiff bases, characterized by a carbon-nitrogen double bond, are fundamental intermediates in the synthesis of a vast array of fine chemicals, including pharmaceuticals, agrochemicals, and natural products. Their importance stems from the electrophilic nature of the imine carbon and the nucleophilic potential of the nitrogen atom, allowing for a diverse range of chemical transformations. Glycine-derived imines are particularly valuable as they provide a direct route to α-amino acids, the building blocks of proteins. researchgate.net The ability to introduce various substituents at the α-carbon of glycine (B1666218) under controlled conditions makes these imines powerful tools for creating both natural and unnatural amino acids with tailored properties. iu.edu This versatility is crucial in medicinal chemistry for developing peptides with enhanced stability, bioavailability, and specific biological activities. researchgate.net
Unique Reactivity Profile of Glycine-Derived Imines (Schiff Bases)
The synthetic utility of glycine-derived imines like Glycine, N-[(4-methoxyphenyl)methylene]-, is rooted in their distinct reactivity. The N-arylidene group serves two primary functions: it protects the amino group of glycine and, more importantly, it activates the α-protons. The acidity of these protons is significantly increased, facilitating their removal by a base to form a stabilized carbanion or enolate. acs.org This nucleophilic intermediate can then participate in a variety of carbon-carbon bond-forming reactions.
Key reactions involving glycine imines include:
Asymmetric Alkylation: In the presence of chiral phase-transfer catalysts, the enolate of a glycine imine can be alkylated with high enantioselectivity, providing a powerful method for synthesizing optically active α-amino acids. acs.orgresearchgate.net
1,3-Dipolar Cycloadditions: Deprotonation of the imine or decarboxylation of related N-arylidene amino acids generates an azomethine ylide. acs.org This 1,3-dipole can react with various dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition to construct highly substituted five-membered nitrogen heterocycles, such as pyrrolidines and prolines. nih.govwikipedia.org
Mannich and Aldol-type Reactions: The glycine imine enolate can act as a nucleophile in reactions with other imines (Mannich reaction) to yield α,β-diamino acid derivatives, or with aldehydes (aldol reaction) to form β-hydroxy-α-amino acids. nih.govrsc.org
The specific N-[(4-methoxyphenyl)methylene] substituent influences the electronic properties of the imine system. The electron-donating methoxy (B1213986) group on the aromatic ring can affect the stability of the imine and the reactivity of the corresponding azomethine ylide, thereby influencing the outcomes of cycloaddition and other reactions.
| Reaction Type | Reagents & Conditions | Product Class | Significance |
| Asymmetric Alkylation | Alkyl halide, Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivatives), Base (e.g., K2CO3, NaOH) | Enantioenriched α-Amino Acids | Access to non-natural amino acids with high optical purity. acs.orgresearchgate.net |
| [3+2] Cycloaddition | Alkene/Alkyne, Base (e.g., LDA, DBU) or Metal Salt (e.g., Ag(I), Li(I)) | Substituted Pyrrolidines/Prolines | Stereocontrolled synthesis of complex heterocyclic scaffolds. nih.gov |
| Mannich Reaction | N-protected imine, Chiral Copper(I) Complex | α,β-Diamino Acid Derivatives | Diastereo- and enantioselective formation of vicinal diamines. nih.gov |
| Aldol (B89426)/Cascade Reaction | Aldehyde (e.g., 2-cyanobenzaldehyde), Base | Phthalide (B148349)/Isoindolinone-substituted Amino Acids | Construction of complex, polycyclic amino acid derivatives. rsc.org |
Historical Context and Evolution of Research on Glycine N-Arylidene Systems
The chemistry of imines dates back to the 19th century with Hugo Schiff's initial synthesis in 1864. iu.edu However, the systematic exploration of glycine-derived imines as synthetic intermediates began much later. A pivotal moment in this field was the work of O'Donnell in the late 1970s, who introduced the use of phase-transfer catalysis for the alkylation of benzophenone (B1666685) imines of glycine esters. researchgate.net This breakthrough provided a practical and efficient method for the synthesis of racemic α-amino acids.
Subsequent research focused heavily on achieving stereocontrol. The groups of Lygo and Maruoka, among others, made significant advancements by developing more sophisticated chiral phase-transfer catalysts derived from Cinchona alkaloids, enabling highly enantioselective alkylations. acs.orgresearchgate.net In parallel, the work of Grigg and others on the generation and cycloaddition reactions of azomethine ylides from imines and α-amino acids opened up new avenues for synthesizing complex heterocyclic structures. acs.org These foundational studies established glycine N-arylidene systems as privileged synthons in asymmetric synthesis, a status they retain to this day.
Scope and Organization of the Academic Research Review
This article provides a focused review of the chemical synthesis, properties, and applications of Glycine, N-[(4-methoxyphenyl)methylene]-. The content is structured to highlight its role as a representative N-substituted glycine imine. The discussion will delve into its preparation, its utility in forming key reactive intermediates such as enolates and azomethine ylides, and its application in significant synthetic transformations, including asymmetric alkylations and cycloaddition reactions. The aim is to present a clear and scientifically rigorous overview of the compound's importance as a versatile building block in the synthesis of complex, biologically relevant molecules like amino acids and heterocyclic systems. The review will adhere strictly to the chemical aspects of the compound, detailing established research findings and synthetic methodologies.
Structure
2D Structure
3D Structure
Properties
CAS No. |
515158-60-8 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylideneamino]acetic acid |
InChI |
InChI=1S/C10H11NO3/c1-14-9-4-2-8(3-5-9)6-11-7-10(12)13/h2-6H,7H2,1H3,(H,12,13) |
InChI Key |
DAOPURAYSGTFKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NCC(=O)O |
Origin of Product |
United States |
Catalytic Applications in Asymmetric Synthesis Utilizing Glycine, N 4 Methoxyphenyl Methylene Analogs
Chiral Metal Complex Catalysis
Chiral nickel(II) complexes of glycine (B1666218) Schiff bases have emerged as a robust and widely used methodology for the asymmetric synthesis of α-amino acids. nih.govnih.gov These square-planar complexes function as chiral nucleophilic glycine equivalents, where the metal center and the chiral ligand create a rigid and well-defined stereochemical environment. This pre-organization allows for high levels of stereocontrol in reactions with various electrophiles.
The asymmetric alkylation of chiral Ni(II) complexes of glycine Schiff bases is a foundational method for preparing a wide range of α-amino acids. nih.gov The general approach involves the deprotonation of the α-carbon of the glycine moiety to form a nucleophilic enolate, which then reacts with an alkyl halide. The inherent chirality of the complex, derived from a chiral ligand, directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent hydrolysis of the alkylated complex releases the desired α-amino acid and allows for the recovery of the chiral auxiliary. acs.org
This methodology has been successfully applied to the synthesis of various (S)-α-amino acids with high optical yields. acs.org For instance, the alkylation of a nickel(II) complex derived from (S)-o-[(N-benzylprolyl)amino]benzophenone and glycine has been used to synthesize (S)-alanine, (S)-valine, (S)-phenylalanine, and (S)-tryptophan, among others, with optical yields ranging from 70–92%. acs.org The diastereomeric excess for the alkylation of a related complex with different alkyl halides has been reported to be high, often exceeding 80%. acs.org More recent developments have focused on optimizing reaction conditions to achieve excellent yields and diastereoselectivities, such as in the synthesis of (S)-α-(octyl)glycine, which proceeded with a 98.1% yield and 98.8% diastereomeric excess. nih.gov The strategy is also effective for producing fluorinated amino acids on a gram scale with high enantiopurity (>94% ee). nih.gov
Table 1: Asymmetric Alkylation of Chiral Ni(II)-Glycine Schiff Base Complexes
| Alkyl Halide | Amino Acid Product | Optical Yield (%) | Diastereomeric Excess (de, %) | Reference |
| Methyl Iodide | (S)-Alanine | 70-92 | >80 | acs.org |
| Isopropyl Bromide | (S)-Valine | 70-92 | >80 | acs.org |
| Benzyl (B1604629) Bromide | (S)-Phenylalanine | 70-92 | >80 | acs.org |
| n-Octyl Bromide | (S)-α-(Octyl)glycine | N/A | 98.8 | nih.gov |
Beyond simple alkylations, chiral Ni(II) complexes of glycine Schiff bases can participate in more complex reaction cascades. One such example is the asymmetric aldol (B89426) addition-cyclization reaction. researchgate.netamanote.com In these reactions, the nickel-complexed glycine enolate adds to an aldehyde, and the resulting aldol adduct undergoes a subsequent intramolecular cyclization.
For example, the reaction of a chiral Ni(II) complex of a glycine Schiff base with methyl 2-formylbenzoate (B1231588) initiates an aldol addition followed by a cyclization to form lactone products. researchgate.net The stereochemical outcome of this cascade is thermodynamically controlled, with the ratio of the final diastereomeric products being influenced by the relative rates of the reversible aldol addition and the subsequent irreversible cyclization step. researchgate.netamanote.com This approach has been shown to provide a diastereomeric ratio of 4:1 in favor of the (S)(2S,3S) diastereomer, an improvement over previously reported systems. researchgate.net This strategy demonstrates the utility of these complexes in constructing more complex, polycyclic amino acid derivatives.
Copper(I) complexes have proven to be highly effective catalysts for the asymmetric Mannich reaction of glycine Schiff bases with imines. dicp.ac.cnnih.gov This reaction provides a direct route to optically active α,β-diamino acid derivatives, which are important structural motifs in various biologically active compounds. The catalyst, typically a chiral copper(I) complex with a phosphino-oxazoline (P,N) ligand, coordinates to the glycine imine, facilitating its deprotonation and subsequent enantioselective addition to an electrophilic imine. dicp.ac.cnnih.gov
The reaction between benzophenone (B1666685) imines of glycine esters and various N-protected imines proceeds in a diastereo- and highly enantioselective manner. dicp.ac.cn For example, using a Cu(I)/Ph-Phosferrox complex, the Mannich reaction of glycine Schiff bases with isatin-derived ketimines affords chiral 3-substituted 3-aminooxindoles in high yields (up to 99%), excellent enantioselectivities (up to >99% ee), and good to high diastereoselectivities (up to 98:2 dr). nih.gov The stereochemical outcome is rationalized by a proposed tetrahedral chiral-copper(I)-imino glycine ester intermediate where one face of the glycine enolate is shielded by the chiral ligand. dicp.ac.cn
Table 2: Cu(I)-Catalyzed Asymmetric Mannich Reaction of Glycine Schiff Bases
| Glycine Schiff Base | Imine Substrate | Catalyst System | Yield (%) | dr | ee (%) | Reference |
| Benzophenone imine glycine ester | Isatin-derived ketimine | Cu(I)/Ph-Phosferrox | up to 99 | up to 98:2 | >99 | nih.gov |
| Benzophenone imine glycine ester | N-Ts aromatic imine | CuClO4-FcPHOX | high | high | high | nih.gov |
| Benzophenone imine glycine ester | N-protected C-aryl/alkyl imines | Cu(I)-phosphino-oxazoline | N/A | high | excellent | dicp.ac.cn |
Iron, being an abundant, inexpensive, and environmentally benign metal, is an attractive catalyst for organic synthesis. Iron-catalyzed reactions involving glycine derivatives often proceed through the in situ formation of an imine intermediate. nih.gov For example, an iron-catalyzed C(sp3)–H cyanoalkylation of glycine derivatives has been established. nih.gov In this process, an Fe(NTf2)2 and pyridine-oxazoline ligand system forms a highly active catalyst that is believed to activate an in situ formed imine intermediate for a consecutive radical addition. nih.gov The interaction between the glycinate (B8599266) substrate and the iron catalyst is crucial for the catalytic activity, with the catalyst potentially acting as a Lewis acid to activate the imine. nih.gov In other applications, iron salts like FeCl3 have been used to catalyze the synthesis of glycine derivatives from tertiary amines and diazoacetate through a carbon–nitrogen bond cleavage mechanism. rsc.org
Nickel(II) Complexes of Glycine Schiff Bases as Chiral Nucleophilic Glycine Equivalents
Organocatalytic Strategies
In addition to metal-based catalysts, small organic molecules have been successfully employed as catalysts for the asymmetric functionalization of glycine Schiff bases. These organocatalytic approaches offer the advantages of being metal-free, often less sensitive to air and moisture, and operating under mild conditions.
Various organocatalytic strategies have been developed, including phase-transfer catalysis, Brønsted base catalysis, and Lewis base catalysis. nih.gov Chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, are effective phase-transfer catalysts for the asymmetric alkylation of glycine imines, yielding α-amino acid derivatives with high enantiomeric excess. nih.govacs.org
Isothiourea catalysts have been shown to mediate the enantioselective α-functionalization of glycine Schiff base aryl esters through both 1,6- and 1,4-addition reactions. nih.gov This represents a covalent asymmetric organocatalytic activation of glycine Schiff bases, providing a novel route to α-amino acid derivatives. nih.gov For instance, the 1,6-addition to para-quinone methides can achieve up to 95:5 dr and 96:4 er, while 1,4-additions to Michael acceptors can yield up to 98:2 er. nih.gov Similarly, cinchona alkaloid-derived catalysts have been used in the 1,6-addition of benzophenone imine to activated dienes, affording products in high yields and with enantioselectivities ranging from 92% to 98% ee. acs.org
Organocatalytic asymmetric Mannich reactions of glycine derivatives have also been developed. For example, (S)-proline can catalyze the Mannich reaction between ketimino esters and aldehydes to produce tetrasubstituted α-amino acid derivatives with high enantioselectivity. rsc.org Furthermore, direct catalytic asymmetric aldol reactions of glycine Schiff bases with aldehydes, using either organocatalysts or metal-based catalysts, have emerged as an efficient one-step strategy to synthesize β-hydroxy-α-amino esters. researchgate.net
Table 3: Organocatalytic Asymmetric Reactions of Glycine Schiff Bases
| Reaction Type | Catalyst Type | Electrophile | Yield | Stereoselectivity (er/dr/ee) | Reference |
| 1,6-Addition | Isothiourea | para-Quinone methide | N/A | up to 96:4 er, 95:5 dr | nih.gov |
| 1,4-Addition | Isothiourea | Methylene (B1212753) dicarbonyl | N/A | up to 98:2 er | nih.gov |
| 1,6-Addition | Cinchona alkaloid | Activated diene | high | 92-98% ee | acs.org |
| Mannich Reaction | (S)-Proline | Aldehyde | N/A | high ee | rsc.org |
| Amination | AgOAc/Taniaphos | Azodicarboxylate | high | up to 98% ee | dicp.ac.cn |
Chiral Secondary Amine Organocatalysis
While direct and specific examples of chiral secondary amine organocatalysis employing Glycine, N-[(4-methoxyphenyl)methylene]- are not extensively detailed in the reviewed literature, the principles of enamine and iminium ion catalysis strongly suggest the suitability of this substrate. Chiral secondary amines are known to react with carbonyl compounds to form transient chiral enamines or iminium ions. Glycine imines can be conceptually harnessed in such systems, where the chiral amine catalyst would control the facial selectivity of subsequent reactions with electrophiles. The N-[(4-methoxyphenyl)methylene] group would play a crucial role in modulating the reactivity and stability of the key intermediates.
Bifunctional Catalytic Approaches for Asymmetric Mannich Reactions
Bifunctional catalysts, which possess both a Brønsted acid/base and a Lewis acid/base or hydrogen-bond donor functionality, have proven highly effective in controlling the stereochemical outcome of Mannich reactions involving glycine Schiff bases. These catalysts simultaneously activate both the nucleophile (the glycine imine) and the electrophile (an imine), thereby organizing the transition state to favor the formation of one enantiomer.
In a notable advancement, a copper(I)/Ph-Phosferrox complex has been successfully employed to catalyze the asymmetric Mannich reaction between glycine Schiff bases and isatin-derived ketimines. This methodology provides direct access to chiral 3-substituted 3-aminooxindoles, which contain vicinal quaternary-tertiary carbon stereocenters. The reactions proceed in high yields (up to 99%), with excellent enantioselectivities (up to >99% ee) and moderate to high diastereoselectivities (up to 98:2 dr). Similarly, a copper-catalyzed asymmetric Mannich reaction of glycine Schiff bases with ketimines has been developed to afford 2-oxindole-based chiral syn-α,β-diamino acid derivatives in high yields (89-99%) and with high stereoselectivities (≤98:2 dr, 95-99% ee). mdpi.com
Furthermore, tartrate-derived diammonium salts have been designed as chiral two-center organocatalysts for asymmetric Mannich-type reactions of glycine Schiff bases. These catalysts have demonstrated high enantioselectivity in reactions with both aromatic N-Boc-protected imines and enolizable alkyl imines.
| Catalyst System | Electrophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Cu(I)/Ph-Phosferrox | Isatin-derived ketimines | 3-Substituted 3-aminooxindoles | up to 99 | up to 98:2 | up to >99 |
| Copper Catalyst | Ketimines | 2-Oxindole-based syn-α,β-diamino acids | 89-99 | up to 98:2 | 95-99 |
| Tartrate-derived diammonium salts | N-Boc-protected imines | β-Amino acid derivatives | High | - | High |
Phase-Transfer Catalysis for Asymmetric Transformations
Phase-transfer catalysis (PTC) has emerged as a powerful and practical method for the asymmetric alkylation of glycine Schiff bases, including analogs of Glycine, N-[(4-methoxyphenyl)methylene]-. Under PTC conditions, a chiral quaternary ammonium salt transports an enolate of the glycine Schiff base from an aqueous or solid phase into an organic phase where it reacts with an electrophile. The chiral environment provided by the catalyst dictates the stereochemical outcome of the reaction.
Cinchona alkaloid-derived quaternary ammonium salts are the most extensively used catalysts in this context. chemrxiv.org These catalysts have been successfully applied to the asymmetric alkylation of tert-butyl glycinate-benzophenone Schiff base, a close analog of the target compound, affording the alkylated products with up to 58% enantiomeric excess under mild reaction conditions. nih.gov The efficiency of these catalysts is attributed to their ability to form a tight ion pair with the glycine enolate, effectively shielding one face of the nucleophile and directing the approach of the electrophile to the other face.
The development of new chiral phase-transfer catalysts continues to be an active area of research, with the aim of achieving higher yields and enantioselectivities. chemrxiv.orgnih.gov The asymmetric benzylation of glycine derivatives serves as a common model reaction to evaluate the efficacy of these new catalysts. chemrxiv.org
| Catalyst Type | Substrate | Reaction | Enantiomeric Excess (ee, %) |
| Cinchona alkaloid-derived quaternary ammonium salt | tert-Butyl glycinate-benzophenone Schiff base | Alkylation | up to 58 |
| Novel chiral phase-transfer catalysts | Glycine derivatives | Benzylation | 58-88 |
Photoredox Catalysis for Stereoselective C-H Functionalization
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the activation of C-H bonds under mild conditions. In the context of glycine derivatives, this technology has been harnessed for the direct α-C(sp³)–H bond functionalization. mdpi.com The general strategy involves the generation of a glycine-derived radical via a single-electron transfer (SET) process mediated by an excited photocatalyst. This radical can then engage in various bond-forming reactions.
While specific examples detailing the use of Glycine, N-[(4-methoxyphenyl)methylene]- are scarce, the methodologies developed for other glycine derivatives are broadly applicable. Both transition-metal-based photocatalysts (e.g., iridium and ruthenium complexes) and organic dyes have been employed to facilitate these transformations. mdpi.com These reactions have been used to construct C-C, C-N, and other bonds at the α-position of the amino acid scaffold. mdpi.comnih.gov
A significant challenge in this area is achieving high stereoselectivity. One promising approach involves the combination of photoredox catalysis with other catalytic systems. For instance, cooperative photoredox-pyridoxal biocatalysis has been reported for the asymmetric sp³-sp³ oxidative cross-coupling between organoboron reagents and amino acids. nih.gov This dual catalytic system allows for the stereoselective, intermolecular free-radical transformations. nih.govresearchgate.net Another strategy involves the use of chiral sulfinyl imines derived from glyoxylate, where the chiral auxiliary directs the addition of photochemically generated radicals.
| Catalytic Approach | Reaction Type | Key Feature |
| Transition-metal photocatalysis | α-C–H alkylation, amination | Broad applicability to glycine derivatives |
| Organic dye photocatalysis | α-C–H functionalization | Cost-effective and low toxicity alternative |
| Cooperative photoredox-biocatalysis | sp³-sp³ oxidative cross-coupling | High stereocontrol through enzymatic catalysis |
| Photoredox catalysis with chiral auxiliaries | Radical addition to imines | Auxiliary-directed stereoselectivity |
Enantioselective Synthesis of Non-Proteinogenic α-Amino Acids and Their Derivatives
The catalytic methodologies described above, particularly phase-transfer catalysis and photoredox catalysis, are powerful tools for the enantioselective synthesis of non-proteinogenic α-amino acids. These unnatural amino acids are of great interest in medicinal chemistry and chemical biology as they can be incorporated into peptides to enhance their stability, conformational properties, and biological activity.
The asymmetric alkylation of glycine Schiff bases under phase-transfer conditions is a well-established and scalable method for preparing a wide variety of enantioenriched α-amino acids. nih.gov The choice of the chiral catalyst and the alkylating agent allows for the introduction of diverse side chains at the α-position.
More recently, photoredox catalysis has opened up new avenues for the synthesis of complex amino acid structures that are not readily accessible through traditional methods. nih.gov The ability to functionalize the α-C-H bond directly allows for the late-stage modification of glycine derivatives and the introduction of a broad range of functional groups. mdpi.comnih.gov The development of stereoselective variants of these photoredox-catalyzed reactions is a key focus of current research. nih.gov
The synthesis of α,α-disubstituted α-amino acids can also be achieved through the alkylation of Ni(II) complexes of glycine Schiff bases, which can be performed under phase-transfer catalysis conditions. These methods provide access to quaternary amino acids, which are important building blocks for peptidomimetics and other biologically active molecules.
Conclusion and Future Perspectives
Summary of Key Academic Contributions and Methodological Advancements
The academic journey of Glycine (B1666218), N-[(4-methoxyphenyl)methylene]- and its analogs is marked by significant contributions to the field of asymmetric synthesis. A cornerstone of this research has been the development of methods for the enantioselective alkylation of its ester derivatives under phase-transfer catalysis (PTC). Seminal work in this area demonstrated that chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids could effectively catalyze the alkylation of N-(diphenylmethylene)glycine tert-butyl ester, a related glycine imine, paving the way for further advancements. nih.gov
Subsequent research has focused on refining these catalytic systems to enhance enantioselectivity and expand the substrate scope. The design of structurally rigid, chiral spiro-ammonium salts has been a notable advancement, achieving excellent stereochemical control in the alkylation of glycine imines. nih.gov For instance, the benzylation of N-(diphenylmethylene)glycine tert-butyl ester using these catalysts can yield the product with up to 98% enantiomeric excess (ee). nih.gov
Another significant methodological leap has been the use of metal complexes, particularly Ni(II) complexes of Schiff bases derived from glycine and chiral ligands. These complexes function as versatile chiral equivalents of nucleophilic glycine, allowing for highly diastereoselective Michael addition reactions. This approach has been instrumental in the synthesis of complex amino acids like β-substituted pyroglutamic acids. nih.gov The stereochemical outcome in these reactions is often controlled by the chirality of the Michael acceptor, demonstrating a case of topographically controlled stereoselectivity. nih.gov
The development of these methodologies has provided the academic community with robust tools for the synthesis of enantiomerically enriched α-amino acids, which are indispensable for creating novel pharmaceuticals and peptidomimetics. nih.gov
Emerging Trends and Novel Reaction Discoveries in Glycine Imine Chemistry
The chemistry of glycine imines, including Glycine, N-[(4-methoxyphenyl)methylene]-, is continuously evolving with the discovery of novel reactions and applications. A prominent emerging trend is the utilization of these compounds in more complex reaction cascades and multicomponent reactions. For example, glycine-based [3+2] cycloaddition reactions are being employed to construct pyrrolidine-containing polycyclic compounds, which are common motifs in natural products and bioactive molecules. nih.gov This strategy takes advantage of the in situ generation of azomethine ylides from glycine derivatives, which then undergo cycloaddition with various dipolarophiles. nih.gov
Furthermore, the scope of reactions involving glycine imines as nucleophiles is expanding beyond simple alkylations. Recent studies have explored their use in Michael addition reactions with a broader range of acceptors, such as α,β-unsaturated isoxazoles and pyrazolamides, catalyzed by organic bases like DBU. beilstein-archives.org These reactions often proceed with high diastereoselectivity, providing access to complex γ-amino acid derivatives. beilstein-archives.org
Another area of active research is the development of novel catalytic systems for reactions involving glycine imines. This includes the use of dual catalytic systems, for instance, combining a palladium catalyst with a chiral phase-transfer catalyst for asymmetric allylic alkylation. nih.gov This approach allows for the synthesis of α-allylic amino acids with high enantioselectivity without the need for chiral phosphine (B1218219) ligands. nih.gov The direct photo-mediated C-H functionalization of glycine derivatives also represents a novel and efficient route for the synthesis of non-proteinogenic amino acids. mdpi.com
Future Directions in Catalytic Asymmetric Synthesis Using Glycine, N-[(4-methoxyphenyl)methylene]- Analogs
The future of catalytic asymmetric synthesis utilizing analogs of Glycine, N-[(4-methoxyphenyl)methylene]- is poised for significant advancements. A key direction will be the design and development of a new generation of chiral phase-transfer catalysts that offer higher efficiency, broader applicability, and greater sustainability. rsc.org While cinchona alkaloid-derived catalysts have been highly successful, there is a continuous search for novel catalyst scaffolds that can overcome current limitations.
Another promising avenue is the exploration of umpolung (reactivity reversal) strategies for glycine imines. The development of chiral catalysts that can facilitate the reaction of glycine imine-derived 2-azaallyl anions with a wider range of electrophiles will open up new synthetic possibilities. nih.gov This could lead to the direct catalytic asymmetric synthesis of novel γ-amino ketones and other valuable building blocks. nih.govnih.gov
The integration of different catalytic modes, such as combining phase-transfer catalysis with transition metal catalysis or organocatalysis, is also expected to be a fruitful area of research. Such dual catalytic systems can enable transformations that are not possible with a single catalyst, leading to the development of highly efficient and selective methods for the synthesis of complex chiral molecules. nih.gov Furthermore, the application of these catalytic systems to the synthesis of isotopically labeled amino acids for use in mechanistic studies and as metabolic tracers is an area with significant potential.
Potential for Integration with Automated Synthesis and High-Throughput Screening Platforms
The methodologies developed for reactions involving Glycine, N-[(4-methoxyphenyl)methylene]- and its analogs are well-suited for integration with automated synthesis and high-throughput screening (HTS) platforms. The use of robust and reliable catalytic systems, such as those employed in phase-transfer catalyzed alkylations, allows for the parallel synthesis of libraries of non-proteinogenic amino acids. This can significantly accelerate the drug discovery process by providing rapid access to a diverse range of molecular building blocks.
Automated platforms can be employed to perform reaction optimization, systematically varying parameters such as catalyst, solvent, temperature, and substrate concentrations to quickly identify the optimal conditions for a given transformation. This not only saves time and resources but also allows for a more comprehensive exploration of the reaction space.
Following synthesis, HTS techniques can be used to rapidly screen the synthesized compound libraries for biological activity. The development of "on-the-fly" synthesis and in situ screening, where compounds are synthesized and tested in a highly miniaturized and automated format, has the potential to revolutionize early-stage drug discovery. nih.gov This approach minimizes the need for purification and handling of large numbers of compounds, thereby reducing waste and increasing efficiency.
Applications in the Synthesis of Complex Organic Molecules and Chiral Building Blocks
Glycine, N-[(4-methoxyphenyl)methylene]- and its derivatives have proven to be invaluable tools in the synthesis of a wide variety of complex organic molecules and chiral building blocks. Their primary application lies in the asymmetric synthesis of non-proteinogenic α-amino acids, which are incorporated into peptides and other pharmaceuticals to enhance their biological activity, stability, and conformational properties. frontiersin.org
The versatility of this glycine synthon is demonstrated by its use in the synthesis of various classes of amino acids, including:
α-Alkyl-α-amino acids: Through phase-transfer catalyzed alkylation. austinpublishinggroup.com
β-Substituted pyroglutamic acids: Via diastereoselective Michael addition reactions. nih.gov
α-Allylic amino acids: Using palladium-catalyzed asymmetric allylic alkylation. nih.gov
Quaternary (E)-vinylglycines: Through deconjugative alkylation of dehydroamino acids. nih.gov
These synthesized amino acids serve as chiral building blocks for the construction of more complex molecules, including natural products, peptidomimetics, and pharmaceuticals. For instance, derivatives of Glycine, N-[(4-methoxyphenyl)methylene]- have been used in the synthesis of key intermediates for antiviral drugs.
The ability to introduce a wide range of functional groups at the α-position of glycine with high stereocontrol makes this methodology a powerful tool for medicinal chemists and synthetic organic chemists alike. The continued development of new reactions and catalytic systems involving these glycine imines will undoubtedly lead to the synthesis of even more complex and valuable chiral molecules in the future.
Q & A
Q. What are the common synthetic routes for synthesizing Glycine, N-[(4-methoxyphenyl)methylene]-?
The compound is typically synthesized via Schiff base formation , where glycine reacts with 4-methoxybenzaldehyde under mild acidic or basic conditions. This reaction involves the condensation of the primary amine group of glycine with the aldehyde group of 4-methoxybenzaldehyde, forming an imine bond.
- Methodological Insight : Optimize reaction conditions (e.g., solvent polarity, temperature, and pH) to enhance yield. For example, using ethanol as a solvent at 60–70°C under reflux with catalytic acetic acid improves reaction efficiency. Characterization via ¹H/¹³C NMR (e.g., δ ~8.3 ppm for the imine proton) and mass spectrometry (e.g., molecular ion peak at m/z ~207) confirms structural integrity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Identify the imine proton (δ ~8.3 ppm) and methoxy group (δ ~3.8 ppm) in ¹H NMR. ¹³C NMR reveals the carbonyl carbon (C=O) and aromatic carbons.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 207.1 for [M+H]⁺) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detect C=N stretching (~1640 cm⁻¹) and C-O (methoxy) vibrations (~1250 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, as seen in related Schiff base structures .
Q. How does the methoxy substituent influence the compound’s reactivity?
The electron-donating methoxy group enhances the electrophilicity of the aldehyde in 4-methoxybenzaldehyde during Schiff base formation. It also stabilizes the resulting imine via resonance, increasing the compound’s stability. This group may further influence solubility in polar solvents (e.g., DMSO or methanol) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) calculations predict molecular orbitals, charge distribution, and reactive sites. For example:
- The imine nitrogen exhibits partial negative charge, making it a potential ligand for metal coordination.
- Frontier molecular orbitals (HOMO-LUMO) reveal electron-rich regions prone to nucleophilic attack.
- Case Study : A related Schiff base (N-(4-methoxybenzylidene)aniline) showed a HOMO-LUMO gap of ~4.2 eV, correlating with its stability under ambient conditions .
Q. What challenges arise in resolving contradictory data on the compound’s stability under varying conditions?
Discrepancies in stability reports (e.g., hydrolytic degradation in acidic vs. neutral media) require systematic analysis:
- Experimental Design : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Factors Influencing Stability : pH (hydrolysis of the imine bond in acidic conditions), light exposure (UV-induced radical formation), and temperature. For example, evidence from safety data sheets (SDS) indicates instability in strong oxidizers .
Q. How is this compound utilized in synthesizing bioactive derivatives?
The Schiff base serves as a precursor for pharmacologically active hydrazide and heterocyclic derivatives:
- Example : Reaction with acetohydrazide derivatives yields compounds with anti-HIV activity. In one study, derivatives showed IC₅₀ values of ~2.5 µM against HIV-1 via inhibition of reverse transcriptase .
- Methodological Note : Optimize coupling reactions (e.g., using EDCI/HOBt as coupling agents) and validate bioactivity through in vitro assays (e.g., MTT cytotoxicity testing) .
Q. What role does this compound play in coordination chemistry?
The imine nitrogen and glycine carboxylate group act as bidentate ligands , forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). These complexes are studied for catalytic (e.g., oxidation reactions) and antimicrobial applications.
- Case Study : A Cu(II) complex of a similar Schiff base exhibited square-planar geometry, confirmed by X-ray diffraction, and showed enhanced thermal stability compared to the free ligand .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
